(Difluoromethylidene)cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethylidene)cyclooctane is a chemical compound characterized by the presence of a difluoromethylidene group attached to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)cyclooctane typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions. The difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions: (Difluoromethylidene)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and novel difluorocarbene reagents for X–H insertion . The reactions are often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of C(sp2)–H bonds can produce hydrodifluoromethylated proteins in high yields .
Scientific Research Applications
(Difluoromethylidene)cyclooctane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Difluoromethylidene)cyclooctane involves the interaction of the difluoromethylidene group with various molecular targets. The compound can undergo conformational changes that affect its reactivity and interactions with other molecules . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Cyclooctane: A simple cycloalkane with the molecular formula (CH2)8.
Cycloheptane: Another cycloalkane with a seven-membered ring.
Cyclohexane: A six-membered ring cycloalkane commonly used as a reference compound.
Uniqueness: (Difluoromethylidene)cyclooctane is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
828265-15-2 |
---|---|
Molecular Formula |
C9H14F2 |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
difluoromethylidenecyclooctane |
InChI |
InChI=1S/C9H14F2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H2 |
InChI Key |
JGZZBSCROURNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(F)F)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.